5,6-Quinolinedione
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Overview
Description
5,6-Quinolinedione is an organic compound with the molecular formula C9H5NO2. It is a derivative of quinoline, characterized by the presence of two ketone groups at the 5th and 6th positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Quinolinedione typically involves the oxidation of 8-hydroxyquinoline. One common method employs sodium chlorate in hydrochloric acid as the oxidizing agent. The reaction proceeds under controlled conditions to yield the desired quinolinedione, although the yield can be relatively low due to competing side reactions .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar oxidative pathways as laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Quinolinedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone forms.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions adjacent to the ketone groups.
Common Reagents and Conditions:
Oxidation: Sodium chlorate in hydrochloric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Halogenated quinolinedione derivatives.
Scientific Research Applications
5,6-Quinolinedione has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential cytotoxic effects against cancer cells.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The biological activity of 5,6-Quinolinedione is largely attributed to its ability to form reactive oxygen species (ROS) through redox cycling. This compound can undergo one-electron reduction to form a semiquinone radical, which can further react with molecular oxygen to produce superoxide anions. These ROS can cause oxidative damage to cellular components, leading to cytotoxic effects. The primary molecular targets include enzymes involved in the electron transport chain and DNA .
Comparison with Similar Compounds
5,8-Quinolinedione: Another quinoline derivative with similar redox properties but different substitution patterns.
6,7-Dichloro-5,8-Quinolinedione: Known for its potent anticancer activity.
Streptonigrin: A natural antibiotic containing the quinolinedione moiety, used for its anticancer and antibacterial properties.
Uniqueness: 5,6-Quinolinedione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other quinolinediones, it has distinct redox properties and a unique mechanism of action that makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7467-33-6 |
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Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
quinoline-5,6-dione |
InChI |
InChI=1S/C9H5NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5H |
InChI Key |
YLSMOFSAPNMDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)N=C1 |
Origin of Product |
United States |
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